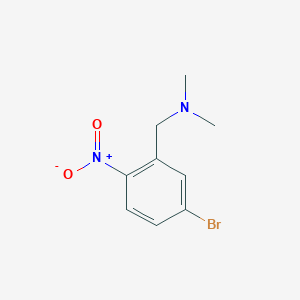

N,N-Dimethyl 5-bromo-2-nitrobenzylamine

Description

N,N-Dimethyl 5-bromo-2-nitrobenzylamine (CAS: [1400644-49-6]) is a substituted benzylamine derivative featuring a bromine atom at the 5-position, a nitro group at the 2-position, and a dimethylamino (-N(CH₃)₂) functional group attached to the benzyl carbon. The dimethylamino group enhances lipophilicity and may influence solubility and stability in various solvents .

Properties

IUPAC Name |

1-(5-bromo-2-nitrophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-11(2)6-7-5-8(10)3-4-9(7)12(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWYJGKVKWMGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233035 | |

| Record name | Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400644-49-6 | |

| Record name | Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of N,N-Dimethyl 5-bromo-2-nitrobenzylamine

Detailed Synthetic Steps

Nitration

- Starting material: 5-bromotoluene or 5-bromo-2-nitrotoluene.

- Reaction: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- Conditions: Typically carried out at controlled temperatures to avoid over-nitration or decomposition.

- Outcome: Selective introduction of the nitro group at the ortho position relative to the bromine substituent (2-position).

Reduction of Nitro Group

- The nitro group is reduced to an amino group.

- Methods:

- Catalytic hydrogenation using hydrogen gas in the presence of palladium on carbon or platinum catalysts.

- Chemical reduction using iron powder and hydrochloric acid.

- Alternative methods include reduction with hydrazine hydrate and Raney nickel or nascent hydrogen generated from metals and acids.

- Solvents: Methanol, ethanol, tetrahydrofuran, or diethyl ether are commonly used.

- Temperature: Typically at or near the boiling point of the solvent to enhance reaction rate.

- The reduction step is critical to obtain the corresponding 5-bromo-2-aminobenzyl intermediate.

Dimethylation of Amine

- The primary amine is converted into the N,N-dimethyl derivative.

- Common method: Eschweiler–Clarke methylation using formaldehyde and formic acid.

- Reaction mechanism: Formaldehyde reacts with the amine to form an iminium intermediate, which is reduced by formic acid to the methylated amine.

- Conditions: Mild heating, typically under reflux.

- This step ensures selective dimethylation without over-alkylation or quaternization.

Alternative and Industrial Preparation Methods

- Industrial synthesis employs similar routes but with process optimizations:

- Use of continuous flow reactors for better control over reaction parameters such as temperature, pressure, and reagent addition.

- Automated systems to maintain consistent quality and higher yields.

- Use of complex metal hydrides (e.g., lithium aluminum hydride) for reduction in some cases to improve selectivity and yield.

- Solvents and reaction media are chosen to maximize solubility and minimize side reactions.

- The reaction is often performed in inert organic solvents such as ethanol, benzene, or toluene.

- Bases or amine excess may be used to neutralize hydrogen halides generated during substitution or halogenation steps.

Research Findings and Reaction Analysis

Reaction Types and Mechanisms

| Reaction Type | Description | Common Reagents | Products Formed |

|---|---|---|---|

| Oxidation | Amine group oxidation to nitroso or nitro derivatives | Potassium permanganate, chromium trioxide (acidic conditions) | Nitro or nitroso derivatives |

| Reduction | Nitro to amine conversion | Hydrogen gas with Pd/C, iron powder with HCl, hydrazine hydrate with Raney nickel | Amino derivatives |

| Substitution | Bromine substitution with nucleophiles | Sodium hydroxide, other nucleophiles | Substituted benzylamines |

- The bromine atom at the 5-position can be substituted by nucleophiles, allowing further functionalization.

- The nitro group participates in redox reactions, enabling diverse chemical transformations.

- The dimethylation step is typically a reductive amination process that selectively methylates the amine nitrogen.

Yields and Purity

- Yields vary depending on reaction conditions but are generally optimized to exceed 70% per step in industrial processes.

- Purity is enhanced by controlling temperature, solvent choice, and reagent stoichiometry.

- The use of continuous flow reactors in industrial settings improves reproducibility and purity.

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 mixture | None or inert solvent | Temperature control critical |

| 2 | Reduction | Fe powder + HCl or H2 + Pd/C catalyst | Methanol, ethanol, THF | Alternative: hydrazine hydrate + Raney Ni |

| 3 | Dimethylation | Formaldehyde + formic acid | Reflux in aqueous or organic solvent | Eschweiler–Clarke methylation |

| Industrial | Optimization | Continuous flow, automated controls | Ethanol, toluene, benzene | Improved yield and purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl 5-bromo-2-nitrobenzylamine can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted benzylamines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- N,N-Dimethyl 5-bromo-2-nitrobenzylamine is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of different derivatives through nucleophilic substitutions and coupling reactions, making it a valuable reagent in synthetic organic chemistry .

-

Photolabile Protecting Groups :

- The compound has been employed as a photolabile protecting group in peptide chemistry. Specifically, the N-2-nitrobenzyl moiety can be used to control the oligomerization state of amyloid-derived peptides, which is crucial in studying amyloid diseases such as Alzheimer's . This application demonstrates its utility in modulating peptide interactions and biological properties through light activation.

- Protein Purification :

Case Studies and Research Findings

-

Study on Amyloid Peptides :

A significant study demonstrated that incorporating the N-2-nitrobenzyl group into macrocyclic β-hairpin peptides allowed researchers to manipulate peptide assembly and toxicity through photolysis. This approach provided insights into the structural dynamics of amyloid oligomers, highlighting the potential of this compound in neurobiological research . -

Synthesis of Derivatives :

Various derivatives of this compound have been synthesized for specific applications, including its use as a precursor for more complex molecules in medicinal chemistry. The compound's reactivity under different conditions has been systematically studied to optimize yields and selectivity in synthetic routes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl 5-bromo-2-nitrobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of reactive intermediates. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Positional Isomers: Substitution Pattern Effects

N,N-Dimethyl 4-Bromo-3-Nitrobenzylamine (CAS: [1414029-51-8])

- Structural Differences : The bromine and nitro groups are positioned at the 4- and 3-positions, respectively, compared to 5- and 2-positions in the target compound.

- Reactivity Implications :

- The 5-bromo-2-nitro arrangement in the target compound creates a meta-directing nitro group and an ortho bromine, favoring specific electrophilic substitution pathways.

- In contrast, the 4-bromo-3-nitro isomer may exhibit altered regioselectivity in cross-coupling reactions due to steric and electronic effects .

Heterocyclic Analogues: Pyridine and Pyrimidine Derivatives

5-Bromo-N,N-Dimethylpyridin-2-Amine and 5-Bromo-N,N-Dimethylpyrimidin-2-Amine

- Structural Differences : These compounds replace the benzene ring with pyridine or pyrimidine, introducing nitrogen atoms into the aromatic system.

- Functional Implications: The electron-deficient pyridine/pyrimidine rings enhance electrophilic reactivity at specific positions. Dimethylamino groups in these heterocycles may participate in hydrogen bonding or coordination chemistry, differing from the benzylamine scaffold’s behavior .

Benzimidazole Derivatives

N-(5-Bromo-1H-Benzo[d]imidazol-2-yl) Acetamide

- Structural Differences : Features a benzimidazole core with a bromine substituent and an acetamide group.

- Application Contrast: Primarily used in medicinal chemistry for targeting biological pathways (e.g., kinase inhibition). The absence of a nitro group and dimethylamino functionality limits its utility as a synthon for further functionalization compared to the target compound .

Cross-Coupling Reactions

The bromine substituent in N,N-dimethyl 5-bromo-2-nitrobenzylamine enables participation in Suzuki-Miyaura couplings. Compared to its 4-bromo-3-nitro isomer, the 5-bromo-2-nitro configuration may offer faster reaction kinetics due to reduced steric hindrance .

Reduction and Functionalization

- Nitro Group Reduction: The nitro group can be reduced to an amine, yielding N,N-dimethyl 5-bromo-2-aminobenzylamine. This contrasts with compounds like 5-Bromo-3-nitrobenzene-1,2-diamine (CAS: [6311-47-3]), where primary amines dominate reactivity .

- Dimethylamino Stability: Unlike primary amines, the dimethylamino group resists oxidation under mild conditions, enhancing stability in oxidative environments .

Solubility and Lipophilicity

- The dimethylamino group increases lipophilicity compared to unsubstituted benzylamines or primary amines (e.g., 5-Bromo-2-nitro-N-phenylaniline, CAS: [5228-61-5]). This property is critical for membrane permeability in drug design .

Biomedical Potential

- While N,N-dimethyl arylpyranopyrimidinedione derivatives () show binding affinity to proteins like kinesin Eg5, the target compound’s bromine and nitro groups may enable distinct interactions in medicinal chemistry contexts, such as halogen bonding or nitro-reductase targeting .

Data Tables

Table 1: Substituent Effects on Reactivity

| Compound | Bromine Position | Nitro Position | Key Reactivity |

|---|---|---|---|

| This compound | 5 | 2 | Favors meta electrophilic substitution |

| N,N-Dimethyl 4-bromo-3-nitrobenzylamine | 4 | 3 | Altered regioselectivity in cross-couplings |

| 5-Bromo-N,N-dimethylpyridin-2-amine | 5 (pyridine) | - | Enhanced electrophilic reactivity at N-adjacent sites |

Biological Activity

N,N-Dimethyl 5-bromo-2-nitrobenzylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound features a benzylamine core with specific substitutions that influence its biological properties. The presence of the nitro group and bromine atom on the aromatic ring are critical for its activity.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- Compounds similar to this compound have been shown to act as inhibitors in various enzymatic pathways, including those relevant to cancer therapeutics. For instance, substituted aryl benzylamines have been designed as selective inhibitors for prostate cancer, demonstrating how structural modifications can enhance biological efficacy .

-

Photochemical Properties :

- The incorporation of nitrobenzyl groups allows for photolytic decaging, which can modulate the assembly and biological properties of peptides. This mechanism has been explored in studies involving neuroblastoma cell lines, where light exposure induced cytotoxic effects through the activation of peptide assemblies .

Cytotoxicity Studies

Cytotoxicity assays conducted on neuroblastoma cell lines (SH-SY5Y) revealed that this compound derivatives exhibit varying degrees of toxicity depending on their structural configuration. For example:

- Peptide Modifications : The introduction of the nitro group altered the toxicity profile significantly. While some derivatives were non-toxic at concentrations up to 100 μM, others exhibited toxicity at lower concentrations upon photolysis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that:

- Substituents on the Benzylamine : The presence of electron-withdrawing groups like bromine and nitro enhances the compound's ability to interact with biological targets effectively.

- Amine Functionality : The primary amine group is essential for binding interactions in enzymatic inhibition, as seen in studies targeting KLK6 protease .

Data Tables

Case Studies

- Prostate Cancer Inhibition : A study focused on substituted aryl benzylamines demonstrated their potential as selective inhibitors for prostate cancer, highlighting the importance of structural modifications in enhancing biological activity .

- Neuroblastoma Cell Line Studies : Research involving neuroblastoma cells showed that light-induced activation of certain peptide derivatives led to increased cytotoxicity, suggesting a novel approach to controlling peptide assembly and toxicity through photochemical means .

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl 5-bromo-2-nitrobenzylamine?

The synthesis of this compound typically involves sequential functionalization of the benzylamine scaffold. A common approach is:

- Step 1 : Bromination and nitration of a benzylamine precursor under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination).

- Step 2 : Dimethylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-nitration, which can lead to byproducts like dinitro derivatives.

Q. What analytical techniques are essential for characterizing this compound?

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially given steric effects from the nitro and bromo groups .

- NMR Spectroscopy : ¹H/¹³C NMR to verify dimethylamine protons (δ ~2.2–2.8 ppm) and aromatic proton splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do reaction conditions influence nucleophilic substitution at the bromine or nitro sites?

The bromine atom at the 5-position is more reactive toward nucleophilic substitution (SNAr) than the nitro group due to its lower activation energy. Key considerations:

- Bromine Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in THF/water at 80–100°C .

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl can reduce the nitro group to an amine, but competing dehalogenation may occur. Optimize solvent (e.g., EtOH vs. DCM) and catalyst loading to suppress side reactions .

- Contradiction Alert : Some studies report nitro group inertness under mild conditions, while others note partial reduction in protic solvents—validate via controlled experiments .

Q. How can computational methods predict electronic properties and reactivity?

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess electrophilicity. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar solvents like DMSO or acetonitrile .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

Q. How to evaluate its potential as a urease inhibitor or bioactive agent?

- Enzyme Assays : Test inhibition against Helicobacter pylori urease using a modified Berthelot method. Compare IC₅₀ values with known inhibitors (e.g., acetohydroxamic acid).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying nitro positioning) to assess steric/electronic effects on potency .

Q. What are the stability considerations under varying pH and temperature?

- Hydrolytic Stability : Conduct accelerated stability studies (40°C/75% RH) over 30 days. Monitor degradation via HPLC—NMR can identify hydrolyzed products (e.g., demethylation or nitro reduction) .

- pH Sensitivity : The nitro group may protonate under strongly acidic conditions, altering solubility. Use buffered solutions (pH 4–9) for long-term storage.

Methodological Notes

- Contradiction Handling : Discrepancies in reaction outcomes (e.g., nitro group reactivity) should be addressed via DOE (Design of Experiments) to isolate variables like solvent polarity or catalyst type.

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for similar nitro-aromatics to ensure refinement accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.